molecular formula C17H17N3O4 B2724896 ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396562-89-2

ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2724896
CAS No.: 1396562-89-2
M. Wt: 327.34
InChI Key: HLKWLTIRONBPJW-UHFFFAOYSA-N
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Description

ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that combines several functional groups, including a pyrazolo[1,5-a]pyridine core, a furan ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction, followed by the addition of the ester group through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the ester group yields the corresponding alcohol .

Scientific Research Applications

ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyridine core is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[4,3-c]pyridine-3-carboxylate

Uniqueness

ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of the pyrazolo[1,5-a]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-4-23-17(22)14-9-18-20-6-5-12(8-15(14)20)19-16(21)13-7-10(2)24-11(13)3/h5-9H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWLTIRONBPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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